molecular formula C18H10BrN3O3S2 B2762617 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361478-59-3

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2762617
CAS No.: 361478-59-3
M. Wt: 460.32
InChI Key: MDKJFJJKMKHIPV-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazole ring, a nitro group, and a benzothiophene ring . These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general rules of organic chemistry. It likely has a planar structure due to the presence of the thiazole and benzothiophene rings . The bromophenyl group is likely attached to the thiazole ring, and the nitro group is likely attached to the benzothiophene ring .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of various heterocyclic compounds, including benzothiazol-2-yl-amides, involves copper-catalyzed intramolecular cyclization processes. This method allows for the successful synthesis of N-benzothiazol-2-yl-amides under mild conditions, demonstrating the compound's utility in creating a range of chemically significant structures with good to excellent yields (Wang et al., 2008). Furthermore, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization highlights the compound's role in producing derivatives with potential for various applications, including pharmacological studies (Pié and Marnett, 1988).

Pharmacological Potential

The broad spectrum of activities against a wide range of pathogens and cells, exhibited by derivatives of nitazoxanide (a thiazolide), underscores the significant pharmacological potential of thiazole and benzothiophene compounds. These derivatives show effectiveness against viruses, bacteria, protozoan parasites, and proliferating mammalian cells, suggesting their use in developing new anti-infective drugs (Hemphill, Müller, & Müller, 2012). Moreover, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, offering a promising avenue for antimalarial drug development (Banerjee et al., 2011).

Antimicrobial Activity

N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have shown potent antimicrobial activity against various bacterial and fungal species. This finding indicates the compound's relevance in developing new antimicrobial agents, with some derivatives displaying promising activity profiles (Incerti et al., 2017). Additionally, the synthesis of metal complexes of heterocyclic sulfonamide has been explored for their carbonic anhydrase inhibitory properties, further indicating the versatility of these compounds in medicinal chemistry applications (Büyükkıdan et al., 2013).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O3S2/c19-12-3-1-10(2-4-12)14-9-26-18(20-14)21-17(23)16-8-11-7-13(22(24)25)5-6-15(11)27-16/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJFJJKMKHIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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